molecular formula C16H15NOS B2398621 benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797028-57-9

benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

Cat. No.: B2398621
CAS No.: 1797028-57-9
M. Wt: 269.36
InChI Key: RIIKDEGYBBWEMK-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a bicyclic compound featuring a rigid 8-azabicyclo[3.2.1]octane core fused with a benzo[b]thiophene moiety via a ketone linkage. The (1R,5S) stereochemistry of the bicyclic system confers a distinct three-dimensional conformation, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIKDEGYBBWEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the benzo[b]thiophene core followed by the introduction of the azabicyclo[3.2.1]octane moiety. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophen-2-yl ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .

Scientific Research Applications

Antitumor Activity

Benzo[b]thiophen derivatives have been investigated for their antitumor properties. Research indicates that modifications at specific positions on the thiophene ring can lead to significant increases in antiproliferative activity against various cancer cell lines. For example, a study highlighted a series of benzo[b]thiophen derivatives showing IC50_{50} values ranging from 0.78 to 18 nM, indicating potent antimitotic effects against microtubules, which are critical for cell division .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of benzo[b]thiophen derivatives against multidrug-resistant strains of bacteria such as Staphylococcus aureus. These compounds demonstrated notable antibacterial activity, suggesting their potential as therapeutic agents in combating resistant infections .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with serotonin receptors, particularly the 5-HT1A_{1A} receptor. Docking studies have indicated that certain derivatives exhibit strong binding affinities to these receptors, which may be beneficial in developing treatments for mood disorders and anxiety .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of benzo[b]thiophen derivatives:

  • Antimitotic Agents : A study focused on synthesizing 2-aroyl-5-amino benzo[b]thiophene derivatives showed promising results in enhancing antitumor activity through structural modifications .
  • Antimicrobial Agents : Research on acylhydrazones derived from benzo[b]thiophene indicated effectiveness against resistant bacterial strains, highlighting their potential as novel antimicrobial agents .
  • Serotonin Receptor Interaction : A detailed investigation into benzo[b]thiophen derivatives revealed their potential as serotonin receptor modulators, opening avenues for psychiatric and neurological applications .

Mechanism of Action

The mechanism of action of benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone involves its interaction with specific molecular targets such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in neurotransmitter levels and receptor activity, which are crucial for its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Substituent Key Features Biological Activity/Application Reference
Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone Benzo[b]thiophen-2-yl - Sulfur atom enhances π-π stacking
- High lipophilicity (logP ~3.2)
Potential CNS activity (hypothetical)
(1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one Indole-5-carbonyl - Electron-rich indole group
- Molecular weight: 312.35 g/mol
Intermediate for neuroactive agents
Pudafensine (WHO INN 130) 3-Methoxycoumarin-7-yloxy - Polar coumarin derivative
- Molecular weight: 357.38 g/mol
Monoamine reuptake inhibitor (antidepressant)
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl - Strong electron-withdrawing groups
- Nitro group may limit bioavailability
Synthetic intermediate for radiopharmaceuticals
(2-Methylfuran-3-yl){rel-(1R,5S)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-8-azabicyclo[3.2.1]octan-8-yl}methanone 2-Methylfuran-3-yl + pyridinyl-oxadiazole - Oxadiazole enhances H-bonding
- Molecular weight: 434.45 g/mol
Kinase inhibitor (hypothetical)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The benzo[b]thiophene analogue exhibits higher logP (estimated ~3.2) compared to pudafensine (logP ~2.1), suggesting better blood-brain barrier penetration .
  • Bioactivity: Pudafensine’s coumarin-derived structure confers monoamine reuptake inhibition, while the benzo[b]thiophene variant may target serotonin or dopamine receptors due to its aromatic sulfur moiety .
  • Metabolic Stability: The ketone linkage in the target compound is more stable than ester-based analogues (e.g., ’s propanoate derivatives), which are prone to hydrolysis .

Stereochemical and Electronic Considerations

  • The (1R,5S) configuration ensures optimal spatial arrangement for receptor binding, as seen in pudafensine and other active analogues .
  • Benzo[b]thiophene’s sulfur atom introduces moderate electron-withdrawing effects, balancing solubility and reactivity .

Biological Activity

Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H15NOSC_{16}H_{15}NOS and a molecular weight of 269.4 g/mol. The structure features a benzo[b]thiophene moiety linked to an azabicyclo[3.2.1]octane system, which contributes to its biological properties.

PropertyValue
Molecular FormulaC16H15NOSC_{16}H_{15}NOS
Molecular Weight269.4 g/mol
CAS Number1797028-57-9

1. Receptor Interactions

Research indicates that this compound exhibits significant interactions with serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety disorders. This compound may act as an agonist or antagonist depending on its structural modifications and the specific receptor subtype targeted .

2. Opioid Receptor Modulation

In studies focused on the structure-activity relationship (SAR) of related compounds, modifications to the azabicyclo structure have shown enhanced selectivity for kappa opioid receptors (KOR). For instance, analogs derived from similar structures demonstrated varying affinities for KOR with IC50 values indicating potent activity at nanomolar concentrations . This suggests that benzo[b]thiophen derivatives could be explored for their potential in pain management therapies.

3. Anticancer Potential

Recent investigations have highlighted the anticancer properties of compounds containing the benzo[b]thiophene scaffold. Preliminary studies suggest that benzo[b]thiophen derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways and inhibition of tumor growth factors .

Case Study 1: Serotonin Receptor Agonism

A study evaluated the effects of benzo[b]thiophen derivatives on serotonin receptor activity using in vitro assays. The results indicated that certain derivatives exhibited agonistic activity at the 5-HT_1A receptor, leading to increased neuronal firing rates in cultured neurons, which is associated with anxiolytic effects .

Case Study 2: Kappa Opioid Receptor Antagonism

Another research project focused on a series of azabicyclo compounds similar to benzo[b]thiophen derivatives revealed that specific modifications could enhance KOR antagonism without significant off-target effects on mu and delta opioid receptors. This selectivity is crucial for developing safer analgesics with reduced addiction potential .

Mechanistic Insights

The biological activity of benzo[b]thiophen compounds is often linked to their ability to modulate neurotransmitter systems. Studies employing molecular docking techniques have provided insights into how these compounds interact at the molecular level with serotonin and opioid receptors, suggesting potential pathways for therapeutic development.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles of benzo[b]thiophen derivatives is essential for their development as therapeutic agents. Research has indicated favorable PK properties, including good oral bioavailability and metabolic stability, while toxicity studies have shown acceptable safety margins in preclinical models .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for yield and stereochemical control?

The synthesis of this bicyclic methanone derivative involves multi-step routes, including cyclization, coupling, and purification challenges. Key steps include:

  • Cyclization : Formation of the azabicyclo[3.2.1]octane core often requires high-pressure reactors to stabilize transition states, with solvents like acetonitrile or DMF improving reaction efficiency .
  • Coupling : Linking the benzo[b]thiophene moiety to the bicyclic system may involve palladium-catalyzed cross-coupling or nucleophilic substitution. Temperature control (e.g., 60–80°C) and inert atmospheres are critical to avoid side reactions .
  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Ru-based complexes) can enhance enantiomeric purity. Chiral HPLC is recommended for post-synthesis validation .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing bicyclic protons at δ 2.5–3.5 ppm) and confirms stereochemistry via coupling constants .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the (1R,5S) stereochemistry in the azabicyclo framework .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?

Discrepancies in yield or activity often arise from:

  • Reagent Purity : Trace impurities (e.g., residual Pd in cross-coupling) can alter outcomes. Use of scavenger resins or repeated recrystallization improves reproducibility .
  • Biological Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or assay conditions (e.g., pH, temperature) require standardization. Meta-analysis of published IC₅₀ values with statistical weighting is advised .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize specific conformers, affecting activity. Solvent screening via DOE (Design of Experiments) is recommended .

Q. What computational and experimental strategies are effective for studying structure-activity relationships (SAR) against neurological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with dopamine or serotonin receptors, focusing on the bicyclic core’s fit into hydrophobic pockets .
  • In Vitro Binding Assays : Radioligand displacement assays (e.g., [³H]spiperone for D₂ receptors) quantify affinity. Include negative controls with truncated analogs (e.g., removing the benzo[b]thiophene group) to isolate pharmacophore contributions .
  • Metabolic Stability : LC-MS/MS tracks hepatic clearance in microsomal assays. Substituent modifications (e.g., fluorination of the phenyl ring) can enhance metabolic resistance .

Q. How can enantiomeric purity be maintained during scale-up synthesis for preclinical studies?

  • Chiral Catalysts : Ru-(BINAP) complexes in asymmetric hydrogenation of intermediate ketones reduce racemization .
  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR ensures stereochemical integrity during critical steps like cyclization .
  • Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Methodological Notes

  • Contradiction Management : Compare synthetic protocols from multiple sources (e.g., vs. 12) and validate via small-scale replication before scaling.
  • Data Reproducibility : Document reaction parameters (e.g., exact solvent ratios, ramp rates) and share raw spectral data in open-access repositories.

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